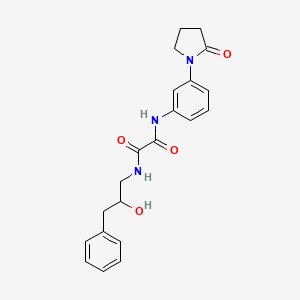

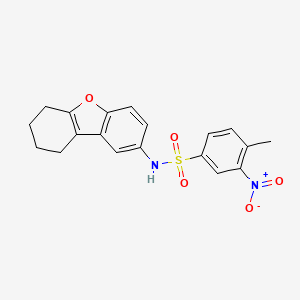

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed innovative synthetic methodologies for di- and mono-oxalamides, highlighting the utility of oxalamide compounds in organic synthesis. A notable study by Mamedov et al. (2016) introduces a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering a new formula for anthranilic acid derivatives and oxalamides through a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Antioxidant Activity

A study on novel hydroxypyridinone derivatives investigated for their potential as shrimp preservatives revealed significant tyrosinase inhibitory and antimicrobial activities. These derivatives, including compounds with structural similarities to the targeted oxalamide, showed better performance than kojic acid, hinting at the antioxidant capabilities of such compounds (Dai, Zhang, Wei, Hider, & Zhou, 2016).

Potential Therapeutic Applications

A novel synthetic histone deacetylase (HDAC) inhibitor, demonstrating structural resemblance to the oxalamide compound , showcased anti-tumor activity in vitro and in vivo. This compound inhibited a variety of HDAC isoforms, suppressed the growth of cancer cell lines, and mediated cell cycle arrest and apoptosis in colon cancer cells, suggesting the therapeutic potential of oxalamide derivatives in cancer treatment (Kang, Kang, Han, Kim, Dong-Myung Kim, Kiho Lee, C. Lee, Kiho Lee, C. Lee, Han, Kang, Hwan‐Mook Kim, & Park, 2009).

properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-18(12-15-6-2-1-3-7-15)14-22-20(27)21(28)23-16-8-4-9-17(13-16)24-11-5-10-19(24)26/h1-4,6-9,13,18,25H,5,10-12,14H2,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLPEQJNPWZXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2815537.png)

![2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B2815539.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2815540.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B2815544.png)

![6-[5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2815547.png)

![(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2815551.png)

![2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2815552.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B2815554.png)

![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)